1-Methyl-4-nitro-5-hydroxyimidazole 1-Methyl-4-nitro-5-hydroxyimidazole
Brand Name: Vulcanchem
CAS No.: 73703-74-9
VCID: VC17045094
InChI: InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3
SMILES:
Molecular Formula: C4H5N3O3
Molecular Weight: 143.10 g/mol

1-Methyl-4-nitro-5-hydroxyimidazole

CAS No.: 73703-74-9

Cat. No.: VC17045094

Molecular Formula: C4H5N3O3

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-nitro-5-hydroxyimidazole - 73703-74-9

Specification

CAS No. 73703-74-9
Molecular Formula C4H5N3O3
Molecular Weight 143.10 g/mol
IUPAC Name 3-methyl-5-nitroimidazol-4-ol
Standard InChI InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3
Standard InChI Key AHFJNVHKYUDTAQ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C1O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

1-Methyl-4-nitro-5-hydroxyimidazole belongs to the nitroimidazole class, featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 3. The methyl group at position 1, nitro group at position 4, and hydroxyl group at position 5 confer distinct electronic and steric properties. Spectroscopic characterization via 1H^1H-NMR and 13C^{13}C-NMR reveals key signals: a singlet at δ 1.64 ppm for the methyl group and broad resonances for hydroxyl protons between δ 13–14 ppm . Infrared (IR) spectroscopy identifies hydroxyl stretches near 3424 cm1^{-1} and nitro group vibrations at 1520–1350 cm1^{-1} .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of 1-methyl-4-nitro-5-hydroxyimidazole derivatives often employs cross-coupling reactions. A notable method involves Suzuki-Miyaura coupling between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II) in aqueous conditions (70–80°C) . This approach yields 5-aryl-1-methyl-4-nitroimidazoles with efficiencies exceeding 80% . For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (Compound 5f) is synthesized via this route, demonstrating potent antiparasitic activity .

Alternative methods include multicomponent reactions involving hydroxylamine, benzonitriles, and arylglyoxals. These one-pot strategies enable the construction of trisubstituted imidazoles with diverse functional groups . For instance, reacting hydroxylamine with 4-methylbenzonitrile and methylglyoxal produces 1-hydroxy-4-methyl-2-aryl derivatives, though these lack the nitro group present in 1-methyl-4-nitro-5-hydroxyimidazole .

Spectroscopic Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • 1H^1H-NMR: Methyl groups resonate as singlets (δ 1.22–1.64 ppm), while aromatic protons appear at δ 7.26–8.56 ppm .

  • 13C^{13}C-NMR: Carbons adjacent to nitro groups exhibit deshielding (δ 148–165 ppm) .

  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]+^+) align with theoretical masses, confirming synthetic fidelity .

1-Methyl-4-nitro-5-hydroxyimidazole is indispensable in pharmaceutical analytics. As a USP/EP-compliant reference standard, it ensures batch-to-batch consistency during azathioprine production . Key applications include:

  • Method Development: Calibrating HPLC and UV-Vis assays for azathioprine quantification .

  • Quality Control: Validating impurity profiles and stability studies under ICH guidelines .

Table 1: Analytical Parameters for 1-Methyl-4-nitro-5-hydroxyimidazole

ParameterValueMethod
Retention Time (HPLC)8.2 ± 0.3 minC18 column, MeOH
UV λmax\lambda_{\text{max}}254 nmUV-Vis
LOD/LOQ0.1 µg/mL / 0.3 µg/mLICH Q2(R1)

Pharmacological Activity

Antiparasitic Efficacy

Derivatives of 1-methyl-4-nitro-5-hydroxyimidazole exhibit notable activity against protozoan parasites. Compound 5f demonstrates an IC50_{50} of 1.47 µM against Entamoeba histolytica and Giardia intestinalis, surpassing metronidazole (IC50_{50} = 3.01 µM) . Cytotoxicity assays reveal a favorable selectivity index (SI > 100), indicating minimal harm to mammalian cells .

Table 2: Antiparasitic Activity of Selected Derivatives

CompoundIC50_{50} (µM)Cytotoxicity (CC50_{50}, µM)SI
5f1.47>200>136
5c2.8945.715.8
Metronidazole3.01>200>66.4

Comparative Analysis with Related Compounds

Nitroimidazoles vary widely in bioactivity based on substitution patterns:

  • Metronidazole: Lacks the 5-hydroxy group, reducing solubility but enhancing CNS penetration.

  • Azathioprine: Metabolizes into 1-methyl-4-nitro-5-hydroxyimidazole, linking analytical and therapeutic roles .

  • 1-Hydroxyimidazoles: Exhibit antiviral activity but require carboxamide groups for optimal efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator